(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a dimethylamino group and a benzylidene moiety further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential biological activity. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its ability to interact with various biological targets.
Medicine
In medicine, this compound is studied for its potential therapeutic applications. Its ability to inhibit certain enzymes or interact with specific receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the dimethylamino group and the thiazolidinone core plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in cell signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one: Similar structure but lacks the isopropyl group, which may affect its reactivity and biological activity.
(Z)-5-(4-(dimethylamino)benzylidene)-3-methyl-2-thioxothiazolidin-4-one: Contains a methyl group instead of an isopropyl group, leading to differences in steric effects and chemical properties.
(Z)-5-(4-(dimethylamino)benzylidene)-3-ethyl-2-thioxothiazolidin-4-one: Features an ethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
The uniqueness of (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and its thiazolidinone core. The presence of the isopropyl group enhances its steric properties, potentially leading to unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-10(2)17-14(18)13(20-15(17)19)9-11-5-7-12(8-6-11)16(3)4/h5-10H,1-4H3/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQLFXXPOFBDK-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.